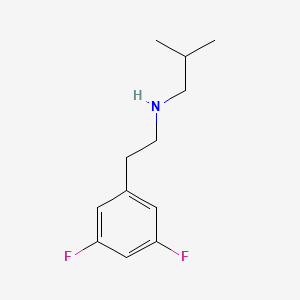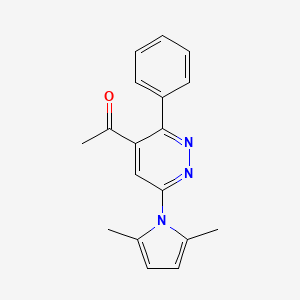
Cyclopropyl(phenyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(phenyl)methanesulfonyl chloride is an organosulfur compound that features a cyclopropyl group, a phenyl group, and a methanesulfonyl chloride moiety. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropyl(phenyl)methanesulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclopropyl(phenyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropyl(phenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form sulfene intermediates.
Addition Reactions: It can react with nucleophiles to form addition products.
Common Reagents and Conditions
Bases: Triethylamine, pyridine
Nucleophiles: Alcohols, amines, thiols
Solvents: Dichloromethane, tetrahydrofuran
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with alcohols can yield methanesulfonates, while reaction with amines can produce sulfonamides.
Applications De Recherche Scientifique
Cyclopropyl(phenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, to study their functions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclopropyl(phenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group can undergo nucleophilic attack, leading to the formation of various products. The cyclopropyl and phenyl groups can influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: A simpler analog without the cyclopropyl and phenyl groups.
Tosyl chloride: Contains a toluene group instead of the cyclopropyl and phenyl groups.
Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group instead of the cyclopropyl and phenyl groups.
Uniqueness
Cyclopropyl(phenyl)methanesulfonyl chloride is unique due to the presence of both cyclopropyl and phenyl groups, which can impart distinct steric and electronic effects. These effects can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C10H11ClO2S |
|---|---|
Poids moléculaire |
230.71 g/mol |
Nom IUPAC |
cyclopropyl(phenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H11ClO2S/c11-14(12,13)10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Clé InChI |
DJMIKWJDHIFCES-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C2=CC=CC=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





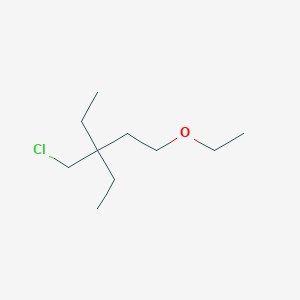
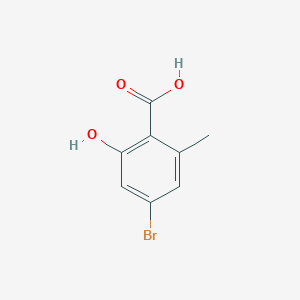
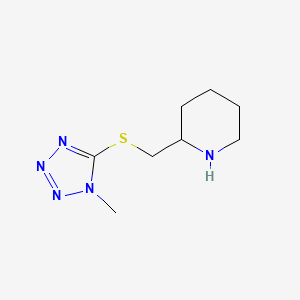
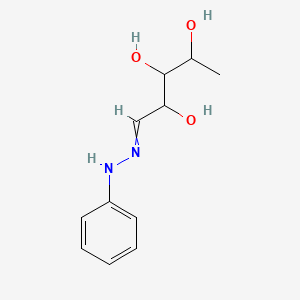
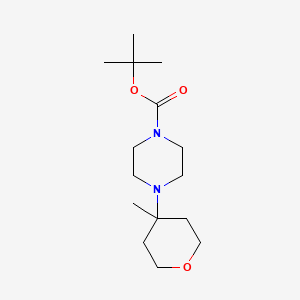
![5,6-Difluoro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13645929.png)
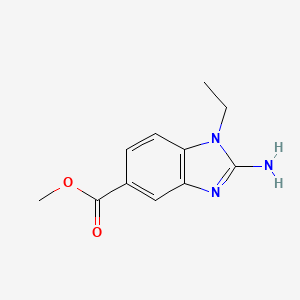
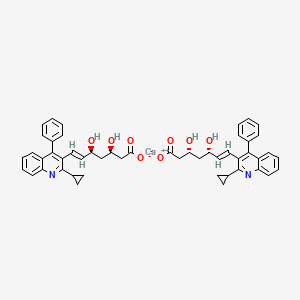
![benzyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13645951.png)
